![molecular formula C10H11NO B1601097 5-Methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 36053-98-2](/img/structure/B1601097.png)
5-Methyl-2,3-dihydroquinolin-4(1H)-one
Overview
Description
5-Methyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C10H11NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2,3-dihydroquinolin-4(1H)-one consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 161.20 g/mol .Scientific Research Applications
Anticancer and Antimicrobial Applications
A series of 2,4-dihydroxyquinoline derived disazo dyes, synthesized through reactions involving 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives, showed promising DNA protection, antimicrobial, and anticancer activities. The compounds displayed significant cytotoxicity against HeLa and PC3 cancer cell lines, suggesting potential use as drugs or drug additives based on their effects on bacterial and cancer cells (Şener et al., 2018).
Synthesis and Characterization of Metal Complexes
The pharmacological significance of 8-hydroxyquinolines prompted the synthesis of novel ligand 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) and its metal complexes. These complexes, tested against various bacterial strains and a fungus, showed antimicrobial activity, highlighting the diverse applications of quinoline derivatives in medicinal chemistry (Patel & Patel, 2017).
Eco-friendly Synthesis Approaches
Research has also focused on green chemistry approaches, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water solvent systems without additional catalysts. This method emphasizes the importance of eco-friendly synthesis techniques in producing quinoline derivatives (Chen et al., 2007).
Antioxidant Applications in Lubricating Grease
Quinolinone derivatives have been explored for their antioxidant efficiency in lubricating greases. The study on synthesized quinolinones derivatives demonstrated their potential in reducing the total acid number and oxygen pressure drop in lubricating greases, indicating their applicability in industrial settings to enhance the performance and longevity of greases (Hussein et al., 2016).
Vasodilatation Activity
The synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones from methyl 3-hydroxy-4,5-methylenedioxybenzoate or dimethyl 5-hydroxyisophthalate, and their subsequent evaluation for vasodilatation activity, underscores the therapeutic potential of quinoline derivatives in cardiovascular diseases (San-qi, 2010).
properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-4,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBWFPXIYTXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487458 | |
Record name | 5-Methyl-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
36053-98-2 | |
Record name | 5-Methyl-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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